1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H14F2N2O2S and its molecular weight is 384.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Thieno[3,2-d]pyrimidine derivatives are synthesized through various chemical processes, showcasing the compound's accessibility for research purposes. For example, 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was synthesized via a facile procedure that emphasizes mild reaction conditions and good yields, indicative of the synthetic accessibility of thieno[3,2-d]pyrimidine derivatives for further chemical and biological investigations (Yang et al., 2014).
Antibacterial Applications
The antibacterial properties of substituted thieno[2,3-d]pyrimidines highlight the potential of 1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione in this area. For instance, various substituted thieno[2,3-d]pyrimidines demonstrated significant antibacterial activity, suggesting that related compounds could serve as a basis for developing new antibacterial agents (More et al., 2013).
Biological Activity and Drug Development
Research on thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists for treating reproductive diseases showcases the compound's relevance in drug discovery and development. The structure-activity relationship (SAR) studies of these derivatives indicate that specific substituents on the core structure significantly enhance receptor binding activity, pointing towards the utility of thieno[2,3-d]pyrimidine derivatives in designing drugs targeting human GnRH receptors (Guo et al., 2003).
Chemical Synthesis and Reaction Mechanisms
The synthesis and reactions of thieno[3,2-d]pyrimidines contribute valuable knowledge to organic chemistry, offering insights into reaction mechanisms and synthetic strategies. For instance, the synthesis of 3-alkylamino-5-arylthiophenes with various substituents provides a foundation for understanding the reactivity and functionalization of thieno[3,2-d]pyrimidine derivatives, underscoring their versatility in chemical synthesis (Kim & Kim, 2000).
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2S/c1-12-4-2-3-5-16(12)24-19(25)18-17(8-9-27-18)23(20(24)26)11-13-10-14(21)6-7-15(13)22/h2-10,17-18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONBOHQZCENIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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